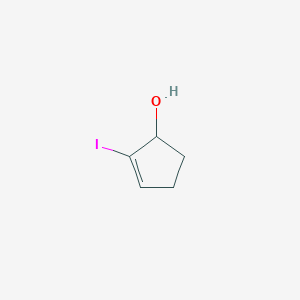

2-Iodocyclopent-2-en-1-ol

Description

Significance of Halogenated Cyclopentenols as Versatile Synthetic Intermediates

Halogenated organic compounds are crucial in synthetic chemistry due to their enhanced reactivity and ability to participate in various coupling reactions. mdpi.comallen.in Halogens, such as iodine, increase the reactivity of organic compounds, making them valuable for creating complex molecules. allen.innih.gov Specifically, the presence of a halogen atom like iodine in a cyclopentenol (B8032323) ring system provides a reactive handle for a multitude of synthetic transformations. mdpi.com These transformations are often difficult to achieve with non-halogenated analogues.

The iodine atom in these structures can act as an excellent leaving group in nucleophilic substitution reactions and participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. cuni.cz This reactivity allows for the introduction of a wide array of carbon and heteroatom substituents, enabling the construction of highly functionalized and complex molecular architectures. cuni.cz Furthermore, the hydroxyl group can be oxidized to a ketone or participate in etherification and esterification reactions, adding another layer of synthetic versatility.

The cyclopentene (B43876) framework itself is a common motif in numerous biologically active natural products and pharmaceutical agents. cuni.czresearchgate.net Therefore, the ability to functionalize this core structure efficiently is of great importance. Halogenated cyclopentenols serve as key precursors in the synthesis of prostaglandins (B1171923), nucleoside analogues, and various other therapeutic compounds. google.com

Overview of Structural Features and Their Implications for Reactivity of 2-Iodocyclopent-2-en-1-ol

The reactivity of 2-iodocyclopent-2-en-1-ol is a direct consequence of its distinct structural features: the vinyl iodide, the allylic alcohol, and the strained five-membered ring.

The vinyl iodide moiety is a key functional group. The carbon-iodine bond is relatively weak and highly polarizable, making the iodine atom an excellent leaving group in various reactions. mt.com This facilitates reactions such as palladium-catalyzed cross-couplings, which are fundamental to modern carbon-carbon and carbon-heteroatom bond formation.

The allylic alcohol system provides multiple avenues for reactivity. The hydroxyl group can be readily oxidized to the corresponding enone, 2-iodocyclopent-2-en-1-one. cuni.cz This transformation opens up possibilities for conjugate addition reactions. The alcohol itself can also be a target for substitution reactions, often proceeding through an SN2' mechanism. nih.gov The stereochemistry of the hydroxyl group can influence the facial selectivity of subsequent reactions on the cyclopentene ring.

The cyclopentene ring itself imparts a degree of conformational rigidity. This can be exploited to control the stereochemical outcome of reactions. The double bond in the ring can also undergo various addition reactions.

A summary of the key structural features and their impact on reactivity is presented in the table below:

| Structural Feature | Implication for Reactivity |

| Vinyl Iodide | Excellent leaving group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). |

| Allylic Alcohol | Can be oxidized to an enone, enabling conjugate additions. Can undergo SN2' substitution. Directs stereoselective reactions. |

| Cyclopentene Ring | Provides a rigid scaffold for stereocontrolled synthesis. The double bond can participate in addition reactions. |

Historical Context of Research on Allylic Halides and Alcohols in Cyclopentane (B165970) Systems

The study of allylic halides and alcohols within cyclopentane frameworks has a rich history, driven by their prevalence in natural products and their utility in synthesis. Early research focused on understanding the fundamental reactivity of these systems, including their propensity for rearrangements and their stereoelectronic properties. nih.gov

The development of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the use of allylic halides. researchgate.net These methods provided a powerful toolkit for constructing complex carbon skeletons from readily available allylic halide precursors. researchgate.net The direct use of allylic alcohols in palladium-catalyzed reactions later emerged as a more atom-economical approach. researchgate.net

In the context of cyclopentane systems, much of the research has been directed towards the synthesis of biologically important molecules. For instance, the development of synthetic routes to prostaglandins, which contain a functionalized cyclopentane core, has been a major driver of innovation in this area. These efforts have led to the discovery of highly selective methods for the introduction and transformation of functional groups, including halogens and alcohols, on the cyclopentane ring.

More recent research has focused on the development of catalytic, enantioselective methods for the synthesis of chiral cyclopentenols and their halogenated derivatives. doi.org These advancements have made it possible to access a wide range of enantiomerically pure building blocks for the synthesis of complex target molecules.

Structure

3D Structure

Properties

Molecular Formula |

C5H7IO |

|---|---|

Molecular Weight |

210.01 g/mol |

IUPAC Name |

2-iodocyclopent-2-en-1-ol |

InChI |

InChI=1S/C5H7IO/c6-4-2-1-3-5(4)7/h2,5,7H,1,3H2 |

InChI Key |

BDKCIMVMZRQNQP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=C1)I)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Iodocyclopent 2 En 1 Ol

Regioselective and Stereoselective Synthesis of 2-Iodocyclopent-2-en-1-ol

The controlled synthesis of 2-iodocyclopent-2-en-1-ol requires precise control over both the placement of the iodine atom on the double bond (regioselectivity) and the spatial orientation of the substituents (stereoselectivity), particularly the hydroxyl group. Various strategies have been developed to achieve this, broadly categorized into methods for introducing the iodine atom and methods for constructing the carbocyclic core.

Strategies for the Installation of the Vinylic Iodine Atom in Cyclopentenol (B8032323) Derivatives

The introduction of a vinylic iodine atom onto a pre-existing cyclopentenol scaffold is a key approach to 2-iodocyclopent-2-en-1-ol. Several methods have been explored to achieve this transformation efficiently and with high selectivity.

While direct electrophilic iodination of cyclopent-2-en-1-ol would be the most straightforward approach, controlling the regioselectivity to favor the 2-iodo isomer over the 3-iodo isomer is a significant challenge. The hydroxyl group can, under certain conditions, direct the incoming electrophile. The use of N-iodosuccinimide (NIS) in the presence of a directing group activator could potentially favor the desired regioisomer. Research in the broader context of directed electrophilic additions to allylic alcohols suggests that hydrogen bonding or the formation of a temporary covalent tether can influence the trajectory of the electrophile. However, specific high-yielding protocols for the directed iodination of cyclopent-2-en-1-ol to give the 2-iodo isomer remain an area of active development.

A more established and reliable method for the synthesis of vinylic iodides is through a halogen exchange reaction, often referred to as a Finkelstein-type reaction. This approach involves the conversion of a more readily available vinylic bromide into the desired vinylic iodide. The precursor, 2-bromocyclopent-2-en-1-ol, can be synthesized from 2-bromocyclopentanone, which in turn is accessible from cyclopentanone.

The halogen exchange is typically catalyzed by a copper(I) salt, such as copper(I) iodide, and proceeds with high stereospecificity, retaining the configuration of the double bond. thieme-connect.comfrontiersin.orgnih.gov The reaction is driven forward by the precipitation of the less soluble sodium or potassium bromide in a suitable solvent. The use of ligands, such as diamines, can further enhance the efficiency of the copper catalyst. frontiersin.orgnih.gov

Table 1: Representative Copper-Catalyzed Halogen Exchange Reactions for the Synthesis of Vinyl Iodides

| Catalyst/Ligand | Iodine Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI / N,N'-dimethylcyclohexane-1,2-diamine | NaI | Dioxane | 110 | Excellent | frontiersin.org |

| Cu₂O / L-proline | KI | Ethanol | 110 | up to 92 | thieme-connect.com |

This table presents general conditions for copper-catalyzed halogen exchange reactions on vinyl bromides and may be adapted for the synthesis of 2-iodocyclopent-2-en-1-ol from its bromo-analog.

Iodocyclization reactions offer a powerful strategy for the simultaneous construction of the cyclopentane (B165970) ring and installation of the iodo-functional group. This approach typically involves an acyclic precursor containing appropriately positioned unsaturations that can undergo an iodine-mediated cyclization. For the synthesis of 2-iodocyclopent-2-en-1-ol, a plausible precursor would be a 1,5-dien-3-ol. Treatment of such a diene with an electrophilic iodine source, such as iodine or N-iodosuccinimide, can trigger a cascade of reactions involving the formation of an iodonium (B1229267) ion, followed by intramolecular attack by the second double bond and subsequent trapping of the resulting carbocation by the hydroxyl group. The regiochemical outcome of the cyclization is crucial and depends on the substitution pattern of the starting diene and the reaction conditions. While iodocyclization is a well-established method for the synthesis of various iodine-containing heterocycles and carbocycles, specific examples leading directly to 2-iodocyclopent-2-en-1-ol require careful design of the acyclic precursor to control the regioselectivity of both the initial electrophilic attack and the subsequent cyclization.

Methodologies for the Construction of the Cyclopentenol Framework

In addition to modifying a pre-existing ring, the cyclopentenol framework of 2-iodocyclopent-2-en-1-ol can be constructed through various cyclization strategies, with ring-closing metathesis being a particularly powerful tool.

Ring-closing metathesis (RCM) has emerged as a versatile and widely used method for the synthesis of cyclic olefins, including five-membered rings. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct, usually ethylene. harvard.edu

For the synthesis of 2-iodocyclopent-2-en-1-ol, an RCM approach would involve the cyclization of an acyclic diene precursor that already contains the necessary iodine and hydroxyl functionalities. A potential precursor for such a reaction would be a 2-iodo-1,6-heptadien-4-ol. The success of the RCM reaction depends on the stability of the catalyst towards the functional groups present in the substrate and the propensity of the diene to undergo cyclization to form a five-membered ring.

A relay ring-closing metathesis (RRCM) approach has also been developed to synthesize Z-vinyl iodides. This strategy involves the RCM of a silyl (B83357) ether derivative to form a dihydrooxasiline, which can then be opened and converted to the Z-vinyl iodide. nih.govnih.gov This multi-step sequence offers excellent control over the stereochemistry of the resulting double bond.

Table 2: Common Catalysts for Ring-Closing Metathesis

| Catalyst | Description | Key Features |

| Grubbs' First Generation Catalyst | Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium | Good activity for a range of dienes. |

| Grubbs' Second Generation Catalyst | Benzylidene-[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium | Higher activity and broader functional group tolerance. harvard.edu |

| Hoveyda-Grubbs Catalysts | Ruthenium catalysts with a chelating isopropoxystyrene ligand | Increased stability and recyclability. |

This table provides a summary of commonly used RCM catalysts that could be employed in the synthesis of the cyclopentenol framework.

Functionalization of Cyclopentadiene (B3395910) and Cyclopentenone Derivatives

The construction of 2-iodocyclopent-2-en-1-ol can be achieved through the strategic functionalization of readily available five-membered ring precursors such as cyclopentadiene and cyclopentenone.

A plausible and direct synthetic route commences with the iodination of cyclopent-2-en-1-one. The direct α-iodination of cyclic enones can be accomplished using molecular iodine in the presence of a base or an oxidizing agent to generate the electrophilic iodine species. For instance, the reaction of 2-cyclopentenone with iodine azide (B81097) has been reported to yield 2-iodo-2-cyclopentenone. Following the formation of the α-iodo enone, a chemoselective reduction of the ketone functionality is required to furnish the desired allylic alcohol. The use of reducing agents such as sodium borohydride (B1222165) (NaBH₄), potentially in the presence of a cerium(III) chloride (the Luche reduction), is a standard method for the 1,2-reduction of α,β-unsaturated ketones, which could afford 2-iodocyclopent-2-en-1-ol. This two-step approach is outlined in the following table:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | α-Iodination | Cyclopent-2-en-1-one, Iodine Azide (IN₃) | 2-Iodocyclopent-2-en-1-one |

| 2 | Ketone Reduction | 2-Iodocyclopent-2-en-1-one, NaBH₄, CeCl₃ | 2-Iodocyclopent-2-en-1-ol |

Alternatively, cyclopentadiene serves as an inexpensive starting material. A potential pathway involves the formation of a halohydrin. Treatment of cyclopentadiene with an iodinating agent in the presence of water could theoretically lead to the formation of an iodo-cyclopentenol derivative. This reaction proceeds through a cyclic iodonium ion intermediate, which is then attacked by a water molecule. However, controlling the regioselectivity and preventing side reactions such as dimerization of cyclopentadiene presents a significant challenge.

Rearrangement-Based Synthetic Pathways

Rearrangement reactions offer powerful methods for the construction of complex molecular architectures from simpler precursors. In the context of synthesizing 2-iodocyclopent-2-en-1-ol, specific rearrangement pathways are not extensively documented in the scientific literature. However, one could envision a theoretical approach starting from a suitably substituted precursor. For instance, the Piancatelli rearrangement, which transforms furylcarbinols into 4-hydroxycyclopentenones, could potentially be adapted. If a subsequent iodination and functional group manipulation were to be developed, this could serve as an entry point to the target molecule. Another possibility could involve a Favorskii-type rearrangement of a cyclic α,α'-dihaloketone, although this would likely lead to a cyclopentanecarboxylic acid derivative rather than the desired cyclopentenol. At present, there are no well-established, direct rearrangement-based syntheses of 2-iodocyclopent-2-en-1-ol reported.

Enantioselective and Diastereoselective Synthetic Pathways to 2-Iodocyclopent-2-en-1-ol

Controlling the stereochemistry at the C1 hydroxyl-bearing carbon is crucial for the application of 2-iodocyclopent-2-en-1-ol in the synthesis of chiral molecules. Both enantioselective and diastereoselective approaches can be employed to achieve this.

Chiral Catalyst-Mediated Approaches

The enantioselective reduction of a prochiral ketone, such as 2-iodocyclopent-2-en-1-one, is a prominent strategy for accessing a specific enantiomer of the corresponding alcohol. This can be achieved using chiral reducing agents or, more commonly, a stoichiometric or catalytic amount of a chiral catalyst in conjunction with an achiral reducing agent.

Chiral Lewis acids, in combination with a hydride source, can effectively catalyze the enantioselective reduction of ketones. For example, chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are well-known for the asymmetric reduction of a wide range of ketones. The application of such a catalyst to 2-iodocyclopent-2-en-1-one could potentially afford the (R)- or (S)-enantiomer of 2-iodocyclopent-2-en-1-ol with high enantiomeric excess (ee). The proposed reaction is summarized below:

| Catalyst System | Reducing Agent | Expected Outcome |

| Chiral Oxazaborolidine (e.g., CBS catalyst) | Borane (BH₃) or Catecholborane | Enantioenriched 2-Iodocyclopent-2-en-1-ol |

The success of this approach would depend on the ability of the catalyst to effectively differentiate between the two enantiotopic faces of the carbonyl group, overcoming any potential interference from the vinyl iodide moiety.

Substrate-Controlled Stereoselectivity in Cyclopentenol Formation

Substrate-controlled methods rely on the inherent chirality of the starting material to direct the stereochemical outcome of a reaction. While 2-iodocyclopent-2-en-1-ol itself is the target, a diastereoselective synthesis could be envisioned starting from a chiral precursor.

For instance, the diastereoselective reduction of a chiral α-substituted cyclopentenone, where a chiral auxiliary is temporarily installed, could be a viable strategy. After the diastereoselective reduction of the ketone, removal of the chiral auxiliary would yield the enantioenriched 2-iodocyclopent-2-en-1-ol.

Another approach involves the diastereoselective addition of an iodide source to a chiral, non-racemic cyclopentene (B43876) derivative. For example, an allylic alcohol with a pre-existing stereocenter could undergo a diastereoselective iodination reaction, where the resident chiral center directs the approach of the electrophilic iodine. However, this would result in a di-substituted product, which would then require further modification to arrive at the target structure.

Green Chemistry Principles in the Synthesis of 2-Iodocyclopent-2-en-1-ol

The principles of green chemistry aim to design chemical processes that are environmentally benign. Key aspects include the use of safer solvents, minimizing waste, and improving energy efficiency.

Solvent-Free and Aqueous Reaction Conditions

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs). To this end, performing reactions under solvent-free conditions or in water are highly desirable alternatives.

The iodination of organic compounds has been shown to be feasible under solvent-free conditions. rsc.org For example, the use of elemental iodine with a solid-supported oxidizing agent can facilitate the iodination of various substrates without the need for a solvent. rsc.org Such a method could potentially be applied to the α-iodination of cyclopent-2-en-1-one. The reaction would proceed by grinding the reactants together, potentially with gentle heating, which can lead to higher efficiency, easier product isolation, and a significant reduction in waste.

| Reaction Type | Conditions | Advantages |

| Solvent-Free Iodination | Solid-state grinding of reactants | Reduced solvent waste, potentially milder conditions, easier work-up |

Aqueous reaction media also offer a green alternative. While many organic compounds have low solubility in water, the use of phase-transfer catalysts or co-solvents can facilitate reactions. The iodination of certain aromatic compounds has been successfully carried out in aqueous media. researchgate.net Applying this to the synthesis of 2-iodocyclopent-2-en-1-ol could involve the iodination of a water-soluble cyclopentenone precursor or the use of a biphasic system. The subsequent reduction of the ketone could also potentially be performed in water, as sodium borohydride is compatible with aqueous solutions.

Catalyst Reuse and Recycling in Cyclopentenol Iodination

The ability to reuse and recycle catalysts is a cornerstone of green chemistry, offering significant economic and environmental benefits. In the context of the iodination of cyclopentenol to produce 2-Iodocyclopent-2-en-1-ol, research has shifted towards the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused over multiple cycles with minimal loss of activity.

One promising area of investigation involves the use of polymer-supported hypervalent iodine reagents . These catalysts immobilize the reactive iodine species on a solid polymer backbone. This approach combines the high reactivity of hypervalent iodine compounds with the practical advantages of heterogeneous catalysis. After the reaction, the catalyst can be recovered by simple filtration, washed, and reused in subsequent batches. This strategy not only simplifies the purification of the desired product but also reduces the amount of chemical waste generated.

Another innovative approach is the utilization of magnetic nanoparticle-supported catalysts . In this methodology, the catalytically active iodine species are anchored to the surface of magnetic nanoparticles, such as iron oxide (Fe₃O₄). The key advantage of these catalysts is their straightforward separation from the reaction medium using an external magnetic field. This technique is highly efficient and avoids the need for filtration or centrifugation, which can be time-consuming and lead to catalyst loss.

The reusability of these advanced catalysts is a critical parameter for their practical application. The following interactive table illustrates the potential recycling efficiency of a hypothetical polymer-supported iodinating agent in the synthesis of 2-Iodocyclopent-2-en-1-ol, based on typical performance data for similar systems.

| Recycle Run | Conversion (%) | Product Yield (%) | Catalyst Leaching (ppm) |

| 1 | 98 | 95 | 5 |

| 2 | 97 | 94 | 7 |

| 3 | 96 | 92 | 8 |

| 4 | 95 | 90 | 10 |

| 5 | 93 | 88 | 12 |

This data is illustrative and represents typical performance for polymer-supported catalysts in similar transformations.

Research findings indicate that while some decrease in catalytic activity may be observed over successive cycles due to minor leaching of the active species or mechanical degradation of the support, these supported catalysts often maintain high efficacy for a significant number of runs, making them a sustainable alternative to homogeneous catalysts.

Atom Economy Considerations in 2-Iodocyclopent-2-en-1-ol Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, with minimal generation of byproducts. The formula for calculating atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

When evaluating synthetic routes to 2-Iodocyclopent-2-en-1-ol, atom economy provides a crucial metric for comparing the sustainability of different methods. Let's consider a hypothetical comparison of two synthetic pathways: a traditional method and a more modern, atom-economical approach.

Route A: Traditional Synthesis via a Multi-step Process with Stoichiometric Reagents

This route might involve the use of a protecting group for the alcohol, followed by iodination with a stoichiometric iodine source and subsequent deprotection. Such a process often generates significant waste in the form of the protecting group, spent iodinating agent, and byproducts from the deprotection step.

Route B: Catalytic Allylic Iodination

A more advanced approach would involve the direct catalytic allylic iodination of cyclopent-2-en-1-ol. This method, ideally using a recyclable catalyst and an iodine source where both iodine atoms are utilized, would have a significantly higher atom economy.

The following interactive table provides a theoretical comparison of the atom economy for these two routes.

| Synthetic Route | Reactants | Desired Product | Byproducts | Atom Economy (%) |

| Route A (Traditional) | Cyclopent-2-en-1-ol, Protecting Group Reagent, Iodinating Agent, Deprotection Reagent | 2-Iodocyclopent-2-en-1-ol | Spent Protecting Group, Spent Iodinating Agent, Deprotection Byproducts | Low (e.g., < 50%) |

| Route B (Catalytic) | Cyclopent-2-en-1-ol, Iodine Source (e.g., I₂) | 2-Iodocyclopent-2-en-1-ol | Minimal (ideally only catalyst regeneration byproducts) | High (e.g., > 80%) |

The atom economy percentages are illustrative and depend on the specific reagents used in each route.

By prioritizing synthetic strategies with high atom economy, chemists can significantly reduce the environmental footprint of producing 2-Iodocyclopent-2-en-1-ol. This not only minimizes waste but also often leads to more cost-effective and efficient manufacturing processes. The development of catalytic systems that enable addition reactions and minimize the use of stoichiometric reagents is paramount to achieving high atom economy in the synthesis of this important chemical intermediate. jocpr.com

Elucidation of the Reactivity and Reaction Mechanisms of 2 Iodocyclopent 2 En 1 Ol

Transformations Involving the Vinylic Iodine Atom

The vinylic iodine atom in 2-Iodocyclopent-2-en-1-ol is the most prominent center for chemical modifications. The Carbon-Iodine bond is the weakest among the carbon-halogen bonds, making it an excellent leaving group in various reactions. This high reactivity allows for its participation in numerous transition-metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic substitution reactions.

Transition-metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. For substrates like 2-Iodocyclopent-2-en-1-ol, these reactions leverage a catalytic cycle, typically involving a palladium catalyst, to couple the vinylic carbon with a wide range of organic groups. The general mechanism for these palladium-catalyzed reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. In the first step, a low-valent palladium(0) complex inserts into the carbon-iodine bond of 2-Iodocyclopent-2-en-1-ol, forming a palladium(II) intermediate. This is followed by transmetalation, where an organometallic coupling partner transfers its organic group to the palladium center. The cycle concludes with reductive elimination, where the two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the palladium(0) catalyst.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds between a vinyl halide and an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including the hydroxyl group present in 2-Iodocyclopent-2-en-1-ol.

The reaction mechanism begins with the oxidative addition of the vinyl iodide to a Pd(0) catalyst. The subsequent transmetalation step involves the boronic acid, which is activated by the base to form a more nucleophilic borate species. This species then transfers its organic group to the palladium(II) complex. The final reductive elimination step yields the coupled product, 2-arylcyclopent-2-en-1-ol, and regenerates the Pd(0) catalyst. The Suzuki-Miyaura reaction has been successfully applied to 2-Iodocyclopent-2-en-1-ol, demonstrating its utility in synthesizing more complex cyclopentenol (B8032323) derivatives.

Table 1: Examples of Suzuki-Miyaura Coupling with 2-Iodo-2-en-1-ols Specific experimental data for 2-Iodocyclopent-2-en-1-ol is not readily available in the surveyed literature to construct a detailed table. The following represents typical conditions for this class of compounds.

| Coupling Partner | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 2-Arylcyclopent-2-en-1-ol |

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, and requires a base, often an amine like triethylamine, which also serves as the solvent.

The catalytic cycle is believed to involve two interconnected cycles. In the palladium cycle, oxidative addition of 2-Iodocyclopent-2-en-1-ol to the Pd(0) species occurs. Meanwhile, in the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. This highly reactive acetylide then undergoes transmetalation with the palladium(II) intermediate. The resulting complex then undergoes reductive elimination to afford the 2-alkynylcyclopent-2-en-1-ol product and regenerate the palladium catalyst. This method provides a direct route to enyne structures, which are valuable synthetic intermediates.

The Heck reaction involves the palladium-catalyzed coupling of a vinyl halide with an alkene in the presence of a base to form a substituted alkene. This reaction is a cornerstone of C-C bond formation, allowing for the extension of carbon chains and the synthesis of complex olefinic structures.

The mechanism starts with the oxidative addition of 2-Iodocyclopent-2-en-1-ol to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the alkene coupling partner. This is followed by a migratory insertion of the alkene into the vinyl-palladium bond. A subsequent β-hydride elimination step forms the new, more substituted alkene product and a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by the base, which removes the hydride from the palladium complex. The Heck reaction allows for the introduction of various substituted vinyl groups at the 2-position of the cyclopentenol ring.

The Stille coupling reaction creates a new carbon-carbon bond by reacting a vinyl halide with an organostannane reagent, catalyzed by palladium. Organostannanes are air- and moisture-stable, making them convenient coupling partners. A significant advantage of the Stille reaction is its tolerance for a wide array of functional groups, meaning the hydroxyl group of 2-Iodocyclopent-2-en-1-ol does not require protection.

The catalytic cycle follows the standard palladium-catalyzed pathway. After oxidative addition of the 2-Iodocyclopent-2-en-1-ol to Pd(0), the organostannane undergoes transmetalation, transferring its organic group to the palladium(II) center. The subsequent reductive elimination yields the desired 2-substituted cyclopent-2-en-1-ol and regenerates the Pd(0) catalyst. A key challenge with the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product.

Direct nucleophilic substitution on a vinylic carbon, such as in 2-Iodocyclopent-2-en-1-ol, is generally challenging via traditional S_N1 or S_N2 pathways due to the high energy of the potential vinyl cation intermediate and steric hindrance for backside attack. However, under specific conditions, particularly with the use of transition metal catalysts like copper, nucleophilic substitution can be achieved. These reactions often proceed with high regio- and stereoselectivity.

Research has demonstrated that chiral (S)-2-iodocyclopent-2-en-1-ol can undergo copper(I)-mediated allylic substitution with organozinc reagents. These reactions proceed with high S_N2' regioselectivity, meaning the nucleophile attacks the double bond at the carbon adjacent to the one bearing the leaving group, causing a shift of the double bond. This provides a powerful method for creating chiral centers and functionalized cyclopentane (B165970) derivatives.

Table 2: Copper-Mediated Nucleophilic Substitution of (S)-2-iodocyclopent-2-en-1-ol Derivatives

| Nucleophile (R₂ZnX) | Catalyst System | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| (CH₃)₂Zn | CuCN·2LiCl | THF/NMP | -30 to 25 | (R)-3-methylcyclopent-1-en-1-ol | 85 |

| (C₂H₅)₂Zn | CuCN·2LiCl | THF/NMP | -30 to 25 | (R)-3-ethylcyclopent-1-en-1-ol | 82 |

Data derived from studies on allylic phosphates prepared from 2-iodocyclopent-2-en-1-ol.

Radical Reactions and Reductive Dehalogenation Processes

The carbon-iodine bond in 2-iodocyclopent-2-en-1-ol is susceptible to homolytic cleavage, making it a participant in radical reactions. A significant process in this category is reductive dehalogenation, where the iodine atom is replaced by a hydrogen atom. This transformation can be initiated by radical initiators in the presence of a hydrogen atom source.

Visible light photoredox catalysis has emerged as a powerful method for the tin-free radical dehalogenation of unactivated vinyl iodides. uni-regensburg.de In a typical mechanism, a photocatalyst, upon irradiation with visible light, becomes a potent single-electron donor. This excited catalyst can then reduce the vinyl iodide, causing the cleavage of the C-I bond to generate a vinyl radical. This highly reactive intermediate subsequently abstracts a hydrogen atom from a suitable donor (e.g., a tertiary amine that was oxidized in the catalytic cycle) to yield the dehalogenated product, cyclopent-2-en-1-ol. uni-regensburg.de

Another approach involves the use of radical initiators like azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide in the presence of a hydrogen atom donor such as tributyltin hydride (Bu₃SnH) or, in more environmentally benign methods, silanes or 2-propanol. organic-chemistry.org The reaction proceeds via a radical chain mechanism, offering a pathway to remove the iodine substituent and generate the corresponding allylic alcohol.

Table 1: Conditions for Reductive Dehalogenation of Vinyl Iodides

| Reagent System | Radical Initiator | Hydrogen Source | Notes |

|---|---|---|---|

| fac-Ir(ppy)₃ / Amine | Visible Light | Amine | Tin-free method for unactivated vinyl iodides. uni-regensburg.de |

| Di-tert-butyl peroxide | Heat (Δ) | 2-Propanol | SET mechanism with high functional-group tolerance. organic-chemistry.org |

| AIBN | Heat (Δ) | Bu₃SnH | Traditional method, though tin reagents pose toxicity concerns. |

| AIBN | Heat (Δ) | Triethylsilane | A less toxic alternative to tin hydrides. |

Formation of Organometallic Reagents from 2-Iodocyclopent-2-en-1-ol

The vinyl iodide functionality of 2-iodocyclopent-2-en-1-ol is a key precursor for the generation of various organometallic reagents. These reagents are powerful nucleophiles, enabling the formation of new carbon-carbon bonds.

Grignard Reagents: Treatment of 2-iodocyclopent-2-en-1-ol with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (THF), would be expected to yield the corresponding Grignard reagent, (2-hydroxycyclopent-1-en-1-yl)magnesium iodide. wikipedia.orglibretexts.org The reaction involves the oxidative insertion of magnesium into the carbon-iodine bond. It is crucial to use anhydrous conditions, as the resulting Grignard reagent is a strong base and will be quenched by protic sources like water. libretexts.org The presence of the free hydroxyl group can complicate the reaction, potentially requiring protection prior to Grignard formation.

Organolithium Reagents: Organolithium reagents can be prepared from vinyl iodides via metal-halogen exchange. wikipedia.orgwikiwand.com This reaction is typically fast, especially with iodides, and is often carried out at low temperatures. wikipedia.orgharvard.edu Reacting 2-iodocyclopent-2-en-1-ol with an alkyllithium reagent, such as two equivalents of tert-butyllithium (t-BuLi), in an ethereal solvent would lead to the formation of 2-lithiocyclopent-2-en-1-ol. harvard.edu The equilibrium of this reaction is driven by the formation of a more stable organolithium species. harvard.edu As with Grignard reagents, the acidic proton of the hydroxyl group must be considered, often necessitating the use of excess alkyllithium reagent or a protection strategy. The lithium-halogen exchange generally proceeds with retention of the double bond's stereochemistry. wikipedia.org

Table 2: Synthesis of Organometallic Reagents from Vinyl Iodides

| Organometallic Reagent | Typical Conditions | Key Features |

|---|---|---|

| Grignard Reagent | Mg(0), THF or Et₂O | Requires anhydrous conditions; hydroxyl group may need protection. libretexts.org |

| Organolithium Reagent | 2 equiv. t-BuLi, THF, -78 °C | Fast reaction, proceeds with retention of configuration. wikipedia.orgharvard.edu |

| Organocuprate (Gilman) Reagent | 1. t-BuLi, THF, -78 °C2. CuI | Less reactive than organolithiums; useful for conjugate additions. |

Reactions of the Allylic Hydroxyl Group

The secondary allylic hydroxyl group is a focal point of reactivity in 2-iodocyclopent-2-en-1-ol, participating in oxidation, substitution, and condensation reactions.

Oxidation Reactions Leading to Cyclopentenones

The oxidation of the allylic alcohol functionality in 2-iodocyclopent-2-en-1-ol provides direct access to the corresponding α,β-unsaturated ketone, 2-iodocyclopent-2-en-1-one. nih.gov This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can be employed, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups.

Commonly used reagents for the oxidation of secondary allylic alcohols include manganese dioxide (MnO₂), which is particularly mild and selective for allylic and benzylic alcohols. Other effective reagents include chromium-based oxidants like pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC). Swern oxidation, using dimethyl sulfoxide (DMSO) activated by oxalyl chloride, and the Dess-Martin periodinane (DMP) oxidation are also highly effective and proceed under mild conditions, which is advantageous for preventing side reactions.

Table 3: Common Reagents for Allylic Alcohol Oxidation

| Oxidizing Agent | Typical Solvent(s) | Characteristics |

|---|---|---|

| Manganese Dioxide (MnO₂) | Dichloromethane, Chloroform | Mild, selective for allylic/benzylic alcohols. |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Widely used, can be slightly acidic. |

| Dess-Martin Periodinane (DMP) | Dichloromethane | Mild, neutral conditions, fast reaction times. |

| Swern Oxidation (DMSO, (COCl)₂) | Dichloromethane, Triethylamine | Requires low temperatures (-78 °C), very mild. |

Esterification and Etherification Reactions

Esterification: The hydroxyl group of 2-iodocyclopent-2-en-1-ol can be readily converted into an ester. This is typically achieved by reaction with a carboxylic acid or its derivatives. The Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comchemguide.co.uk However, due to the potential for side reactions involving the double bond under strongly acidic conditions, methods that proceed under milder, often basic or neutral, conditions are preferred.

A common and efficient method is the acylation with an acid chloride or acid anhydride in the presence of a base like pyridine or triethylamine. chemguide.co.uk The base serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction. chemguide.co.ukiiste.org

Etherification: Similarly, the hydroxyl group can be converted into an ether. The Williamson ether synthesis provides a classic route, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form an alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl bromide) in an Sₙ2 reaction to form the ether. organic-chemistry.org The choice of base and solvent is critical to ensure efficient formation of the alkoxide without promoting competing elimination reactions of the alkyl halide.

Nucleophilic Additions and Condensations Involving the Hydroxyl Group

The oxygen atom of the hydroxyl group in 2-iodocyclopent-2-en-1-ol possesses lone pairs of electrons, rendering it nucleophilic. While its direct nucleophilic attack is observed in esterification and etherification, it can also be involved in other processes. For instance, the hydroxyl group can be transformed into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. This transformation facilitates subsequent nucleophilic substitution reactions at the allylic carbon. mdpi.com However, such reactions can be complicated by the potential for Sₙ2' reactions, leading to allylic rearrangement where the nucleophile attacks the γ-carbon of the double bond. wikipedia.org

The hydroxyl group can also direct certain reactions. In palladium-catalyzed allylic substitution reactions, the C-O bond can be activated, turning the hydroxyl group into a leaving group and forming a π-allyl palladium complex, which can then be attacked by nucleophiles. mdpi.com

Reactivity of the Cyclopentene (B43876) Double Bond

The carbon-carbon double bond in 2-iodocyclopent-2-en-1-ol is a site of unsaturation and can undergo a variety of addition reactions. The electronic nature of the double bond is influenced by the electron-withdrawing inductive effect of the iodine and oxygen atoms, and the potential for resonance donation from their lone pairs.

Electrophilic Addition: The double bond can react with electrophiles. For instance, addition of halogens (e.g., Br₂, Cl₂) or hydrohalic acids (e.g., HBr, HCl) would be expected to occur. The regioselectivity of these additions is governed by the stability of the intermediate carbocation, which is influenced by the adjacent substituents. The presence of the iodine atom can lead to the formation of complex adducts. researchgate.net

Cycloaddition Reactions: The cyclopentene double bond can act as a dienophile (a 2π-electron component) in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orglibretexts.org It can react with a conjugated diene to form a new six-membered ring. The reactivity of the double bond in this context would be enhanced by the electron-withdrawing nature of the adjacent iodo and hydroxyl groups.

Furthermore, the double bond can participate in [2+2] cycloadditions, typically under photochemical conditions, to form four-membered rings. fiveable.meslideshare.net It could also engage in [3+2] dipolar cycloadditions with 1,3-dipoles like azides or nitrones to construct five-membered heterocyclic rings. uchicago.edu

Electrophilic Addition Reactions to the Olefinic Moiety

The olefinic moiety in 2-Iodocyclopent-2-en-1-ol is susceptible to electrophilic attack. However, the presence of the electron-withdrawing iodine atom deactivates the double bond towards electrophiles compared to a simple cyclopentenol. Despite this, electrophilic additions can proceed, often with regioselectivity influenced by the existing functional groups.

The mechanism of electrophilic addition typically involves the initial attack of an electrophile (E+) on the π-bond of the alkene, leading to the formation of a carbocationic intermediate. The position of the carbocation will be influenced by the electronic effects of the substituents. The iodine atom, being electronegative, will exert an inductive electron-withdrawing effect, while the hydroxyl group can have both inductive and resonance effects. The subsequent attack of a nucleophile (Nu-) on the carbocation yields the final addition product.

| Electrophile (E+) | Nucleophile (Nu-) | Expected Product | Regioselectivity |

| H+ | Br- | 3-Bromo-2-iodocyclopentan-1-ol | Markovnikov orientation influenced by the hydroxyl group |

| Br+ | Br- | 2,3-Dibromo-2-iodocyclopentan-1-ol | Anti-addition |

| I+ | I- | 2,2,3-Triiodocyclopentan-1-ol | Anti-addition |

This table represents predicted outcomes based on general principles of electrophilic addition reactions and has been compiled for illustrative purposes.

Epoxidation and Dihydroxylation Methodologies

The double bond of 2-Iodocyclopent-2-en-1-ol can be oxidized to form an epoxide or a diol, key transformations for introducing further functionality.

Epoxidation: The allylic hydroxyl group can play a crucial directing role in the epoxidation of 2-Iodocyclopent-2-en-1-ol. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or titanium isopropoxide and tert-butyl hydroperoxide (Sharpless epoxidation conditions) can be employed. The hydroxyl group can form a hydrogen bond with the peroxy acid or coordinate to the metal catalyst, delivering the oxygen atom to the same face of the double bond (syn-epoxidation). This substrate-directed approach often leads to high diastereoselectivity.

Dihydroxylation: Dihydroxylation of the olefin can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). Similar to epoxidation, the allylic hydroxyl group can direct the approach of the bulky osmium tetroxide reagent, leading to a syn-dihydroxylation from the same face as the hydroxyl group. Asymmetric dihydroxylation methodologies, such as the Sharpless asymmetric dihydroxylation, can be utilized to introduce chirality, affording enantiomerically enriched diols. wikipedia.org

| Reagent | Reaction Type | Expected Stereochemistry |

| m-CPBA | Epoxidation | syn to the hydroxyl group |

| OsO₄, NMO | Dihydroxylation | syn to the hydroxyl group |

| AD-mix-β | Asymmetric Dihydroxylation | Enantioselective syn-dihydroxylation |

This table outlines expected stereochemical outcomes based on established methodologies for the oxidation of allylic alcohols.

Cycloaddition Reactions and Pericyclic Processes

The olefinic moiety of 2-Iodocyclopent-2-en-1-ol can participate in cycloaddition reactions, providing a pathway to construct more complex cyclic systems.

Diels-Alder Reaction: While the electron-deficient nature of the double bond makes it a less reactive dienophile, it can undergo [4+2] cycloaddition reactions with electron-rich dienes, particularly under thermal or Lewis acid-catalyzed conditions. The stereochemistry of the cycloaddition is typically endo-selective.

[4+3] Cycloaddition: There are documented instances of derivatives of 2-Iodocyclopent-2-en-1-ol being utilized in rhodium-catalyzed [4+3] cycloaddition reactions with furans. This type of reaction is a powerful tool for the construction of seven-membered rings, which are present in various natural products.

Ene Reaction: The allylic proton at C-1 is potentially reactive in ene reactions with suitable enophiles, although this reactivity pathway is less commonly explored for this specific substrate.

Rearrangement Reactions and Isomerization Studies of 2-Iodocyclopent-2-en-1-ol

The structural framework of 2-Iodocyclopent-2-en-1-ol allows for the possibility of various rearrangement and isomerization reactions, which can be triggered by thermal, acidic, or basic conditions.

Allylic Rearrangement: Under acidic conditions, protonation of the hydroxyl group followed by the loss of water can generate an allylic carbocation. This intermediate can then be trapped by a nucleophile at either the C-1 or C-3 position, leading to allylic substitution products, potentially with rearrangement of the double bond.

Isomerization to Ketone: Isomerization of the allylic alcohol to the corresponding ketone, 2-iodocyclopentan-1-one, is a thermodynamically favorable process. This transformation can be catalyzed by various transition metal complexes or proceed under acidic or basic conditions.

While specific, in-depth studies focusing solely on the rearrangement and isomerization of 2-Iodocyclopent-2-en-1-ol are not extensively documented in the literature, the general principles of allylic alcohol and vinyl iodide reactivity suggest that such transformations are feasible and could be exploited for synthetic purposes. The table below summarizes potential rearrangement and isomerization pathways.

| Reaction Type | Conditions | Potential Product(s) |

| Allylic Rearrangement | Acidic, Nucleophilic | 3-Substituted-2-iodocyclopent-1-ene |

| Isomerization | Acid or Base, or Transition Metal Catalyst | 2-Iodocyclopentan-1-one |

This table presents potential reaction pathways based on the functional groups present in 2-Iodocyclopent-2-en-1-ol.

Strategic Applications of 2 Iodocyclopent 2 En 1 Ol in Complex Molecule Synthesis

Role as a Key Chiral Building Block in Total Synthesis

A chiral building block is an enantiomerically pure or enriched compound used as a starting material in a chemical synthesis to introduce a specific stereocenter into a target molecule. This strategy is fundamental to modern drug development, as the biological activity of a pharmaceutical is often exclusive to a single enantiomer. nih.govresearchgate.net The enantiomers of a chiral drug can have different pharmacological, toxicological, or metabolic profiles. mdpi.com 2-Iodocyclopent-2-en-1-ol is an exemplary chiral building block. The asymmetric reduction of its parent ketone, 2-iodocyclopent-2-en-1-one, or the enzymatic resolution of the racemic alcohol, can provide access to either the (R) or (S) enantiomer. This enantiopure scaffold allows chemists to construct complex molecules with precise three-dimensional control.

Prostaglandins (B1171923) are a class of lipid compounds that exhibit a wide range of physiological effects, making their synthetic analogues valuable therapeutic agents. The core structure of most prostaglandins is based on a C20 carboxylic acid containing a five-membered ring. The cyclopentane (B165970) framework of 2-Iodocyclopent-2-en-1-ol makes it an ideal starting point for the synthesis of these molecules. nih.gov

In a typical synthetic strategy, the vinyl iodide moiety serves as a robust handle for introducing the prostaglandin's α-chain via palladium-catalyzed cross-coupling reactions. The allylic alcohol, on the other hand, can be used to establish the correct stereochemistry and facilitate the installation of the ω-chain. The versatility of the vinyl iodide allows for various coupling partners, enabling the synthesis of a diverse library of prostaglandin (B15479496) analogues.

Table 1: Potential Cross-Coupling Reactions for Prostaglandin α-Chain Installation

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (R-B(OR)₂) | Pd(PPh₃)₄, Base | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Stille Coupling | Organostannane Reagent (R-SnBu₃) | Pd(PPh₃)₄ | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Heck Coupling | Alkene (R-CH=CH₂) | Pd(OAc)₂, Ligand, Base | C(sp²)-C(sp²) |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄, CuI, Base | C(sp²)-C(sp) |

Fused and bridged ring systems are common structural motifs in complex natural products, lending them rigid, three-dimensional architectures. slideshare.netiupac.org These systems consist of two or more rings that share atoms. In fused systems, the rings share two adjacent atoms, while in bridged systems, the rings share two non-adjacent atoms (bridgehead carbons) connected by a bridge of one or more atoms. masterorganicchemistry.com

2-Iodocyclopent-2-en-1-ol provides multiple pathways for the construction of such systems. The bifunctional nature of the molecule allows for sequential or tandem reactions to form new rings. For instance, the alcohol can be transformed into a tethered nucleophile or diene, which can then undergo an intramolecular reaction with a partner introduced at the vinyl iodide position. Alternatively, the vinyl iodide can participate in intramolecular Heck or radical cyclization reactions to forge a new carbocyclic or heterocyclic ring fused to the original cyclopentene (B43876) core.

Beyond prostaglandins, the iodocyclopentenol core is a valuable precursor for a wide array of bioactive compounds. Many natural products, including terpenes, macrolides, and alkaloids, contain five-membered rings that can be synthesized or elaborated from this building block. The compound's utility lies in its ability to act as a "linchpin," allowing for the convergent assembly of complex fragments.

For example, the vinyl iodide can be subjected to metal-halogen exchange to generate a nucleophilic organometallic species, which can then attack an electrophilic fragment. Conversely, the alcohol can be oxidized to an electrophilic enone. This dual reactivity allows for the strategic connection of different molecular components, significantly shortening synthetic routes to complex targets. The development of single-enantiomer drugs from such precursors is a major trend in pharmaceutical research, offering improved efficacy and safety profiles. nih.gov

Utility in the Construction of Advanced Pharmaceutical Scaffolds

A pharmaceutical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. 2-Iodocyclopent-2-en-1-ol is an excellent starting point for generating such scaffolds for drug discovery programs. The vinyl iodide provides a site for diversification through robust and high-yielding cross-coupling reactions, enabling the rapid synthesis of numerous analogues for structure-activity relationship (SAR) studies.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in medicinal chemistry. The reactivity of 2-Iodocyclopent-2-en-1-ol can be harnessed to construct fused heterocyclic systems. For instance, coupling the vinyl iodide with a suitable amine- or alcohol-containing partner can be followed by an intramolecular cyclization involving the allylic alcohol. This strategy can lead to the formation of cyclopentafurans, cyclopentapyrroles, and other related heterocyclic systems. The use of hypervalent iodine reagents in some synthetic transformations can also facilitate the construction of various heterocyclic structures. researchgate.net For instance, iodination of certain cycloalkenylanilines can lead to iodo-substituted hexahydrocarbazoles, demonstrating a pathway for incorporating iodine into complex heterocyclic frameworks. researchgate.net

The importance of stereochemistry in drug action cannot be overstated. The interaction between a chiral drug and its biological target (e.g., an enzyme or receptor) is highly specific, akin to a key fitting into a lock. mdpi.com Therefore, access to enantiomerically pure intermediates is a prerequisite for modern drug discovery. arborpharmchem.com

Obtaining 2-Iodocyclopent-2-en-1-ol in an enantiopure form is a key synthetic challenge that can be addressed through several methods. The asymmetric reduction of 2-iodocyclopent-2-en-1-one using chiral catalysts or reagents is a direct approach to generate a single enantiomer. Alternatively, kinetic resolution of the racemic alcohol, often mediated by enzymes like lipases, can separate the two enantiomers. Once obtained, this enantiopure building block ensures that all subsequent products in the synthetic sequence maintain the desired stereochemical integrity, ultimately leading to a single-enantiomer drug candidate with a well-defined pharmacological profile.

Table 2: Methods for Accessing Enantiopure Allylic Alcohols

| Method | Description | Key Feature |

|---|---|---|

| Asymmetric Reduction | Reduction of the precursor enone using a chiral reducing agent (e.g., Corey-Bakshi-Shibata catalyst). | Directly generates one enantiomer in high enantiomeric excess. |

| Enzymatic Kinetic Resolution | Selective acylation of one enantiomer of the racemic alcohol using an enzyme (e.g., a lipase) and an acyl donor. | Separates the racemic mixture into a slower-reacting alcohol and a faster-forming ester. |

| Chiral Chromatography | Separation of enantiomers from the racemic mixture using a chiral stationary phase in high-performance liquid chromatography (HPLC). | A powerful analytical and preparative tool for isolating pure enantiomers. |

Advanced Spectroscopic and Computational Investigations of 2 Iodocyclopent 2 En 1 Ol

Spectroscopic Methodologies for Structural Elucidation of 2-Iodocyclopent-2-en-1-ol

The definitive identification and detailed structural analysis of 2-Iodocyclopent-2-en-1-ol would necessitate a multi-faceted approach, integrating various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined application allows for an unambiguous assignment of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Iodocyclopent-2-en-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information about the number of different proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (revealing neighboring protons).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would indicate the number of unique carbon environments within the molecule. The chemical shifts would differentiate between sp² (alkene) and sp³ (alkane) hybridized carbons, as well as the carbon bearing the hydroxyl group and the iodine atom.

To definitively assign the complex NMR spectra, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the identification of adjacent protons. For instance, the protons on the saturated carbons of the cyclopentene (B43876) ring would show correlations to each other.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be instrumental in assigning the proton signal to its corresponding carbon atom.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for 2-Iodocyclopent-2-en-1-ol is presented below, based on general principles and data for similar structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Protons to Carbons) |

| C1-H | ~4.5 - 5.0 | ~70 - 80 | C2, C5 |

| C2 | - | ~90 - 100 | - |

| C3=H | ~6.0 - 6.5 | ~130 - 140 | C1, C2, C4, C5 |

| C4-H₂ | ~2.0 - 2.5 | ~30 - 40 | C3, C5 |

| C5-H₂ | ~1.8 - 2.3 | ~25 - 35 | C1, C4 |

Note: These are estimated values and would require experimental verification.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of 2-Iodocyclopent-2-en-1-ol would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol group. A sharp peak around 1640-1680 cm⁻¹ would correspond to the C=C stretching of the alkene. The C-O stretching vibration would likely appear in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the C=C double bond, which often gives a strong signal. The C-I bond, being a weaker and more polarizable bond, might also be observable in the low-frequency region of the Raman spectrum.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) | Weak |

| C=C (alkene) | 1640-1680 (medium) | Strong |

| C-O (alcohol) | 1000-1200 (strong) | Medium |

| C-I | 500-600 (medium) | Strong |

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) would be crucial for confirming the molecular formula of 2-Iodocyclopent-2-en-1-ol (C₅H₇IO). HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition with a high degree of confidence. The expected exact mass can be calculated and compared to the experimental value.

Calculated Exact Mass for C₅H₇IO:

Carbon (C): 5 x 12.00000 = 60.00000

Hydrogen (H): 7 x 1.00783 = 7.05481

Iodine (I): 1 x 126.90447 = 126.90447

Oxygen (O): 1 x 15.99491 = 15.99491

Total Exact Mass: 209.95419 u

An experimental HRMS value within a few parts per million (ppm) of this calculated mass would provide strong evidence for the proposed molecular formula.

X-ray Crystallography for Solid-State Structure Determination (for derivatives, if applicable)

While obtaining suitable crystals of 2-Iodocyclopent-2-en-1-ol itself might be challenging, the synthesis of a solid derivative could provide an opportunity for X-ray crystallography. This technique would offer an unambiguous determination of the three-dimensional structure of the molecule in the solid state, confirming bond lengths, bond angles, and the relative stereochemistry of the substituents on the cyclopentene ring. This would serve as the ultimate confirmation of the structural assignments made by spectroscopic methods.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis (if enantiomerically pure)

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules. libretexts.orgwikipedia.org This technique is exceptionally sensitive to the three-dimensional arrangement of atoms and is a powerful tool for determining the absolute configuration and studying the conformational properties of enantiomerically pure compounds. creative-proteomics.comnih.gov

For an enantiomerically pure sample of 2-iodocyclopent-2-en-1-ol, the C1 carbon atom, which is bonded to the hydroxyl group, is a stereocenter. Therefore, this molecule can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers. CD spectroscopy could definitively distinguish between these two enantiomers. The resulting CD spectrum is a plot of this differential absorption (ΔA) or molar ellipticity [θ] versus wavelength. libretexts.org The two enantiomers would produce mirror-image spectra, where one shows positive peaks (Cotton effects) at wavelengths where the other shows negative peaks. chiralabsxl.com

The primary application of CD in this context would be the assignment of the absolute stereochemistry. chiralabsxl.com This is typically achieved by comparing the experimental CD spectrum with that predicted by quantum chemical calculations. By calculating the theoretical CD spectrum for a specific enantiomer (e.g., the (R)-enantiomer), a direct comparison with the experimental spectrum can confirm the absolute configuration of the synthesized or isolated compound. While the CD of saturated chiral alcohols shows significant Cotton effects in the 185-198 nm range, the presence of the C=C double bond chromophore in 2-iodocyclopent-2-en-1-ol would likely result in characteristic CD bands in the far-UV region (190-250 nm). libretexts.orgrsc.org

Table 1: Hypothetical Circular Dichroism Data for the Enantiomers of 2-Iodocyclopent-2-en-1-ol This table presents illustrative data for educational purposes, as specific experimental data for this compound is not readily available.

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| (R)-2-Iodocyclopent-2-en-1-ol | 215 | +15,000 |

| (S)-2-Iodocyclopent-2-en-1-ol | 215 | -15,000 |

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provides indispensable tools for investigating molecular properties that may be difficult or costly to measure experimentally. nih.gov Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) can offer profound insights into the electronic structure, conformational landscape, and reactivity of molecules like 2-iodocyclopent-2-en-1-ol.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.deimperial.ac.uk It is widely employed to calculate key physicochemical properties that govern a molecule's reactivity, such as frontier molecular orbital energies and thermodynamic properties. nih.govresearchgate.net For 2-iodocyclopent-2-en-1-ol, DFT calculations can illuminate the influence of its substituent groups on its electronic properties.

The electronic character of the molecule is largely defined by the interplay between the electron-withdrawing iodine atom and the electron-donating hydroxyl group, both attached to a cyclopentene ring. DFT calculations can map the electrostatic potential (ESP) surface, revealing regions of positive (electrophilic) and negative (nucleophilic) charge. The area around the oxygen atom of the hydroxyl group would be expected to show a high negative potential, making it a site for electrophilic attack, while the hydrogen of the hydroxyl group would be a region of positive potential.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding reactivity. The HOMO typically indicates the site of nucleophilic or electron-donating character, while the LUMO indicates the site of electrophilic or electron-accepting character. For 2-iodocyclopent-2-en-1-ol, the HOMO is likely to be localized on the π-system of the double bond and the lone pairs of the oxygen atom. The LUMO is expected to be an antibonding orbital (σ*) associated with the C-I bond, suggesting that this bond is the most likely site for nucleophilic attack, leading to substitution or reduction reactions. researchgate.net The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. chemrxiv.org

Table 2: Illustrative DFT-Calculated Electronic Properties of 2-Iodocyclopent-2-en-1-ol Calculated at the B3LYP/6-311+G(d,p) level of theory. This is hypothetical data for illustrative purposes.

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and kinetic stability |

| Dipole Moment | 2.1 D | Indicates overall molecular polarity |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. mdpi.com The atoms and molecules are allowed to interact for a fixed period, providing a view of the dynamic evolution of the system. MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules like 2-iodocyclopent-2-en-1-ol. nih.govnih.gov

The five-membered cyclopentene ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the "envelope" and "twist" forms. acs.org The positions and orientations of the iodine and hydroxyl substituents will significantly influence the relative energies of these conformers and the energy barriers for their interconversion.

An MD simulation would involve placing the molecule in a simulated solvent box (e.g., water or chloroform) and calculating the forces between atoms to model their motion over nanoseconds or longer. bioinformaticsreview.comyoutube.com By analyzing the trajectory of the simulation, one can identify the most stable (lowest energy) conformations and the relative populations of different conformational states based on the Boltzmann distribution. nih.gov This analysis provides crucial information on the molecule's average shape in solution, which influences its reactivity and spectroscopic properties. For cyclic peptides and other flexible molecules, MD simulations have proven effective at characterizing solvent effects on the free-energy landscape. nih.govnih.govplos.org

Table 3: Hypothetical Conformational Distribution of 2-Iodocyclopent-2-en-1-ol from an MD Simulation in Water This table presents illustrative data for educational purposes.

| Conformer | Dihedral Angle (C5-C1-C2-C3) | Relative Population (%) | Key Feature |

| Envelope (E₁) | ~15° | 45% | C4 is out-of-plane |

| Twist (T₁) | ~30° | 30% | C3 and C4 are displaced on opposite sides of the plane |

| Envelope (E₂) | ~-10° | 20% | C1 is out-of-plane |

| Other | Variable | 5% | Transient intermediate conformations |

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. nih.govarxiv.org These calculations can locate and characterize stationary points, including minima (reactants, intermediates, products) and first-order saddle points, known as transition states (TS). acs.org The energy difference between the reactants and the transition state defines the activation energy, which is a key determinant of the reaction rate.

For 2-iodocyclopent-2-en-1-ol, several reaction pathways could be investigated. For instance, the base-catalyzed elimination of HI to form cyclopentadienone or the nucleophilic substitution at the C-I bond are plausible transformations. Computational methods, particularly DFT, can be used to model these reactions. acs.orgnih.gov

The process involves proposing a reaction coordinate and then using algorithms to find the transition state structure. acs.org Once the TS is located, its structure can provide insights into the bonding changes occurring during the reaction. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified TS correctly connects the desired reactants and products on the PES. mdpi.com Such studies have been successfully applied to understand reactions of other allylic alcohols and halogenated compounds. acs.orgresearchgate.netrsc.org

Table 4: Hypothetical Calculated Energies for a Reaction Pathway of 2-Iodocyclopent-2-en-1-ol Energies are relative to the reactant complex. This is illustrative data.

| Species | Relative Energy (kcal/mol) | Description |

| Reactant Complex (Substrate + Nu⁻) | 0.0 | Starting materials in proximity |

| Transition State (TS) | +18.5 | Highest energy point along the reaction coordinate |

| Product Complex | -12.0 | Products formed |

Prediction of Spectroscopic Parameters

A significant application of modern quantum chemistry is the ab initio prediction of spectroscopic data, particularly NMR chemical shifts. researchgate.net This capability is invaluable for structure verification and for distinguishing between possible isomers or diastereomers. github.io

The standard approach involves first optimizing the molecular geometry of 2-iodocyclopent-2-en-1-ol using a reliable method like DFT. Since NMR spectra are often measured in solution, it is common to include a solvent model, such as the Polarizable Continuum Model (PCM), during the calculation. Following geometry optimization, the NMR shielding tensors are calculated for each nucleus. These shielding constants are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). chemaxon.com

For flexible molecules, accuracy can be improved by calculating the spectra for multiple low-energy conformers (identified through methods like MD simulations) and then averaging the results based on their Boltzmann-weighted populations. researchgate.netcompchemhighlights.org This approach accounts for the dynamic nature of the molecule in solution. The predicted ¹H and ¹³C NMR spectra can then be directly compared to experimental data to confirm the molecular structure. Machine learning algorithms are also emerging as a powerful tool for achieving high accuracy in predicting ¹H chemical shifts. nih.gov

Table 5: Hypothetical Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts for 2-Iodocyclopent-2-en-1-ol Experimental data is hypothetical. Predicted shifts are illustrative of a typical computational result.

| Carbon Atom | Hypothetical Experimental δ (ppm) | Predicted δ (ppm) (PCM, Chloroform) | Deviation (ppm) |

| C1 (-CHOH) | 75.2 | 74.8 | -0.4 |

| C2 (=CI) | 105.8 | 106.5 | +0.7 |

| C3 (=CH) | 138.1 | 137.5 | -0.6 |

| C4 (-CH₂) | 34.5 | 34.1 | -0.4 |

| C5 (-CH₂) | 30.7 | 31.3 | +0.6 |

Future Research Directions and Emerging Trends for 2 Iodocyclopent 2 En 1 Ol

Exploration of Novel Catalytic Transformations Involving 2-Iodocyclopent-2-en-1-ol

The reactivity of the vinyl iodide and allylic alcohol moieties in 2-iodocyclopent-2-en-1-ol offers fertile ground for the development of new catalytic reactions. While palladium-catalyzed cross-coupling reactions are established methods for forming carbon-carbon and carbon-heteroatom bonds, future research is expected to focus on expanding the scope of these transformations and exploring entirely new catalytic systems. nih.govsemanticscholar.org

Recent advances in catalysis suggest several promising avenues for exploration. nih.gov The application of dual-catalysis systems, combining transition metal catalysis with organocatalysis or photocatalysis, could unlock novel reaction pathways and provide access to complex molecular architectures from 2-iodocyclopent-2-en-1-ol. Furthermore, the development of enantioselective catalytic reactions will be crucial for the synthesis of chiral molecules, which are of significant interest in medicinal chemistry. mdpi.com This could involve the design of novel chiral ligands for transition metal catalysts or the use of chiral organocatalysts to control the stereochemical outcome of reactions. mdpi.commdpi.comencyclopedia.pubresearchgate.netresearchgate.net

Hypervalent iodine reagents are also gaining traction as versatile reagents in organic synthesis, and their use in combination with transition metal catalysts could lead to new oxidative coupling reactions involving 2-iodocyclopent-2-en-1-ol. frontiersin.orgnih.gov The exploration of C-H activation and functionalization reactions catalyzed by transition metals also presents an exciting frontier, potentially allowing for the direct modification of the cyclopentene (B43876) ring. nih.gov

A summary of potential novel catalytic transformations is presented in the table below.

| Catalytic System | Potential Transformation | Significance |

| Palladium/Chiral Ligand | Asymmetric Suzuki and Sonogashira couplings | Access to enantiomerically enriched cyclopentene derivatives. |

| Nickel/Photocatalyst | Dual-catalytic cross-coupling reactions | Mild reaction conditions and novel reactivity. |

| Copper/Organocatalyst | Enantioselective allylic substitution | Formation of chiral C-O and C-N bonds. |

| Rhodium/Diene Ligand | Asymmetric addition reactions | Synthesis of complex polycyclic structures. |

Integration into Flow Chemistry Methodologies for Scalable Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability. mdpi.comrsc.orgrsc.org The integration of 2-iodocyclopent-2-en-1-ol into flow chemistry methodologies is an emerging trend that could significantly impact its large-scale production and utilization. nih.govmdpi.com

Flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivities. mdpi.com This is particularly beneficial for reactions involving hazardous reagents or intermediates, as the small reactor volume minimizes potential risks. rsc.org The halogenation step in the synthesis of 2-iodocyclopent-2-en-1-ol, for instance, could be performed more safely and efficiently in a continuous flow system.

Furthermore, multi-step syntheses involving 2-iodocyclopent-2-en-1-ol as an intermediate can be streamlined in a continuous flow setup, eliminating the need for isolation and purification of intermediates at each stage. mdpi.com This "telescoping" of reactions can significantly reduce production time and waste generation. Photochemical and electrochemical reactions, which are often difficult to scale up in batch processes, can be readily implemented in flow reactors, opening up new possibilities for the transformation of 2-iodocyclopent-2-en-1-ol. thieme.deresearchgate.netacs.org

The table below outlines the potential benefits of integrating the synthesis and reactions of 2-iodocyclopent-2-en-1-ol into flow chemistry.

| Flow Chemistry Aspect | Advantage | Application to 2-Iodocyclopent-2-en-1-ol |

| Precise Reaction Control | Improved yield and selectivity | Optimization of cross-coupling and substitution reactions. |

| Enhanced Safety | Minimized risk with hazardous reagents | Safer handling of iodinating agents and reactive intermediates. |

| Scalability | Facile production of larger quantities | Enabling industrial-scale synthesis for pharmaceutical applications. |

| Process Intensification | Reduced reaction times and footprint | More efficient and compact manufacturing processes. |

Development of More Sustainable and Environmentally Benign Synthetic Routes